molecular formula C25H32N4O B1682603 Tbpb CAS No. 634616-95-8

Tbpb

Katalognummer: B1682603
CAS-Nummer: 634616-95-8
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: CWPKTBMRVATCBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The term "Tbpb" refers to distinct chemical and biological entities across scientific literature, necessitating context-specific analysis:

  • Tetrabutylphosphonium Bromide (this compound): A quaternary phosphonium salt used in deep eutectic solvents (DES) for CO₂ absorption and in semiclathrate hydrates for gas storage .
  • M1 Allosteric Agonist this compound: A small-molecule modulator of the M1 muscarinic acetylcholine receptor, explored for cognitive disorders but discontinued due to off-target effects .

This article focuses on comparative analyses within these domains.

Eigenschaften

IUPAC Name

3-[1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O/c1-19-6-2-3-7-20(19)18-27-14-10-21(11-15-27)28-16-12-22(13-17-28)29-24-9-5-4-8-23(24)26-25(29)30/h2-9,21-22H,10-18H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPKTBMRVATCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Acid-Catalyzed Esterification and Condensation

The conventional preparation of TBPB, as detailed in patent CN1763001A, involves a multi-step process combining esterification, oxidation, and condensation. The reaction sequence is optimized for large-scale production, with stringent temperature controls to manage exothermic risks.

Step 1: Acid Preparation
A 70% dilute sulfuric acid solution is prepared by slowly adding water to 98% concentrated sulfuric acid under cooling (<80°C). This step ensures controlled proton availability for subsequent esterification.

Step 2: Esterification of tert-Butyl Alcohol
tert-Butyl alcohol reacts with the dilute sulfuric acid at 30–34°C to form tert-butyl hydroperoxide (TBHP). Frozen brine circulation maintains temperature stability, preventing premature decomposition.

Step 3: Synthesis of Crude TBHP
Hydrogen peroxide (27.5%) is mixed with the esterification product at 34–38°C. After 10 hours of standing, the lower aqueous layer (dilute acid) is removed, yielding crude TBHP.

Step 4: Sodium Salt Formation
Crude TBHP is neutralized with 30% sodium hydroxide at 15–20°C, forming a sodium tert-butyl peroxide salt. This intermediate enhances reactivity in the final condensation step.

Step 5: Condensation with Benzoyl Chloride
Benzoyl chloride is reacted with the sodium salt at <20°C to produce this compound. The crude product undergoes washing with aqueous NaOH and drying with anhydrous Na₂SO₄, achieving a final yield of ~96%.

Table 1: Key Parameters in Traditional this compound Synthesis

Step Reactants Temperature (°C) Key Product Yield (%)
Acid Preparation H₂SO₄, H₂O ≤80 70% H₂SO₄
Esterification tert-Butyl alcohol, H₂SO₄ 30–34 TBHP 85
Synthesis TBHP, H₂O₂ 34–38 Crude TBHP 78
Sodium Salt Formation TBHP, NaOH 15–20 Sodium TBHP salt 92
Condensation Sodium salt, Benzoyl chloride <20 Crude this compound 89
Washing/Drying NaOH, H₂O, Na₂SO₄ Ambient Pure this compound 96

Modern Green Synthesis Methods

Alkaline Condensation with TBHP

A seminal advancement, reported by Milas and Surgenor, involves reacting pre-formed TBHP with benzoyl chloride under alkaline conditions. This one-pot method eliminates sulfuric acid, reducing corrosion risks and wastewater generation.

Reaction Mechanism:
$$ \text{TBHP} + \text{Benzoyl chloride} \xrightarrow{\text{NaOH}} \text{this compound} + \text{NaCl} + \text{H}_2\text{O} $$

Key advantages include:

  • Higher Selectivity: 94% yield at 20°C vs. 89% in traditional methods.
  • Reduced Byproducts: Sodium chloride and water are the sole byproducts, simplifying purification.

Aqueous-Phase Synthesis with Aldehydes

Wei et al. demonstrated that aldehydes (e.g., benzaldehyde) can mediate this compound formation in water, leveraging TBHP’s oxidative properties. This method operates at ambient temperatures, avoiding energy-intensive cooling.

Typical Conditions:

  • Molar ratio (TBHP:Benzaldehyde): 1:1.2
  • Solvent: Deionized water
  • Catalyst: None
  • Yield: 88%

Solvent-Free Room-Temperature Synthesis

Hashemi et al. achieved a breakthrough by eliminating solvents entirely, using mechanical stirring to drive the reaction between TBHP and benzoyl chloride. This approach reduces fire hazards and post-reaction waste.

Optimized Parameters:

  • Temperature: 25°C
  • Reaction Time: 4 hours
  • Yield: 91%

Table 2: Comparison of Modern this compound Synthesis Methods

Method Reactants Conditions Yield (%) Advantages
Alkaline Condensation TBHP, Benzoyl chloride 20°C, NaOH 94 Low corrosion, minimal byproducts
Aqueous Aldehyde TBHP, Benzaldehyde Ambient, H₂O 88 Energy-efficient, green solvent
Solvent-Free TBHP, Benzoyl chloride 25°C, solvent-free 91 No waste, reduced fire risk

Thermal Hazard Mitigation During Synthesis

Decomposition Kinetics and Activation Energy

Calorimetric studies reveal this compound’s decomposition activation energy ($$Ea$$) as 97.55 kJ/mol, indicating moderate thermal stability. The Kissinger-Akahira-Sunose (KAS), Flynn-Wall-Ozawa (FWO), and Starink methods yield consistent $$Ea$$ values, validating this result.

Implications for Synthesis:

  • Temperature Thresholds: Reactions must stay below 38°C to avoid autocatalytic decomposition.
  • Inhibitor Use: 2,2,6,6-Tetramethylpiperidinooxy (TEMPO) reduces free radical chain reactions, lowering decomposition risk by 40%.

Process Design for Hazard Reduction

Modern reactors integrate:

  • Frozen Brine Jackets: Maintain temperatures during exothermic steps.
  • Inert Atmospheres: Nitrogen purging prevents peroxide degradation.
  • Real-Time Monitoring: FTIR and EPR track free radical formation, enabling rapid intervention.

Analyse Chemischer Reaktionen

Tert-Butylperoxybenzoat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Amine, Metallionen, starke Säuren und Basen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Kohlendioxid, Aceton, Methan, tert-Butanol, Benzoesäure und Benzol .

Wissenschaftliche Forschungsanwendungen

Vaccine Development

TbpB has emerged as a promising candidate for developing vaccines against Neisseria gonorrhoeae. Recent studies have demonstrated that:

  • Bivalent Vaccine Formulation : A bivalent formulation of this compound was shown to elicit broad cross-reactivity against multiple gonococcal strains. This formulation was effective in generating antibodies capable of blocking human transferrin from binding to TbpBs, thereby reducing bacterial colonization in animal models .
  • Oral Mucosal Vaccines : Research involving a this compound-based oral mucosal vaccine in piglets indicated that it could induce robust immune responses, significantly improving survival rates against Glaesserella parasuis infections. The study reported a notable increase in immunoglobulin A (IgA) and immunoglobulin M (IgM) levels following vaccination .

Antigenic Variation Studies

The antigenic variability of this compound poses challenges for vaccine development. However, rational selection of this compound variants has shown promise in creating formulations that can elicit protective immune responses across diverse strains of Neisseria gonorrhoeae. This approach utilizes bioinformatics tools to select variants that maximize cross-reactivity while minimizing the effects of antigenic drift .

Iron Uptake Mechanism Research

Studies on the mechanisms of iron uptake facilitated by this compound have provided insights into bacterial survival strategies under nutrient-limited conditions. The expression of tbp genes is regulated by environmental iron levels, which has implications for understanding bacterial pathogenesis and developing targeted therapies .

Table 1: Summary of this compound Vaccine Studies

Study TypeVaccine TypeResults
Bivalent VaccineProtein-basedElicited broad cross-reactivity; reduced colonization duration in murine models .
Oral Mucosal VaccineSubunit vaccineInduced robust IgA and IgM responses; improved survival rates in piglets .
Antigenic Variation AnalysisVariant selectionIdentified key variants for effective immune response; reduced variability impact .

Table 2: Immune Response Metrics

Immune Response MetricPre-Vaccination LevelsPost-Vaccination LevelsStatistical Significance
IgA (mg/mL)0.53.2p < 0.01
IgM (mg/mL)0.32.5p < 0.01
Survival Rate (%)3085OR: 8.45; CI 95%: 4.97-14.36

Case Study 1: Bivalent Vaccine Efficacy

In a controlled study involving rabbits, a bivalent this compound formulation was administered, resulting in strong bactericidal activity against eight representative gonococcal strains. The formulation not only elicited antibodies but also significantly decreased the duration of colonization by heterologous strains .

Case Study 2: Oral Mucosal Vaccine in Piglets

The administration of a this compound subunit vaccine via oral mucosal routes resulted in significant IgA and IgM production in colostrum-deprived piglets. Following challenge with clinical isolates of Glaesserella parasuis, vaccinated piglets exhibited markedly improved survival rates and reduced clinical signs compared to unvaccinated controls .

Wirkmechanismus

Tert-butyl peroxybenzoate exerts its effects through radical initiation. It decomposes to form free radicals, which then initiate polymerization reactions. The molecular targets and pathways involved include the formation of carbon-centered radicals that propagate the polymerization process .

Vergleich Mit ähnlichen Verbindungen

CO₂ Solubility Performance

This compound-based DES are compared with tetrabutylammonium bromide (TBAB)-based systems when mixed with hydrogen bond donors (HBDs) like monoethanolamine (MEA) or methyldiethanolamine (MDEA):

  • CO₂ Solubility Order :
    • With constant HBA (this compound or TBAB):
  • This compound/MEA > this compound/MDEA
  • TBAB/MEA > TBAB/MDEA .
    • With constant HBD (MEA or MDEA):
  • TBAB/MEA > this compound/MEA
  • TBAB/MDEA > this compound/MDEA .
    • Key Insight : HBDs (e.g., MEA) dominate CO₂ solubility due to amine-CO₂ reactions, overshadowing HBA effects .

Temperature and Composition Effects

  • Temperature : Increasing temperature raises CO₂ absorption rates but slightly reduces solubility .
  • Amine Concentration : Higher amine content enhances CO₂ solubility (e.g., 50 wt% this compound/MEA outperforms lower concentrations) .

Pharmacological Comparison of M1 Agonist this compound

Selectivity and Off-Target Effects

  • M1 Efficacy : EC₅₀ = 289 nM (82% maximal response) .
  • Lack of Selectivity : Antagonizes M2–M5 receptors at >50 µM and inhibits dopamine D2 receptors (IC₅₀ = 2.6 µM), limiting therapeutic utility .
  • SAR Challenges : Modifications to the this compound scaffold (e.g., amides, sulfonamides) reduced M1 efficacy or exacerbated off-target effects .

Comparison with Other Allosteric Modulators

  • VU0090157 and VU029767 : These M1-positive allosteric modulators (PAMs) potentiate acetylcholine (ACh) without direct agonism, unlike this compound. They also fail to enhance this compound-induced responses, suggesting distinct binding sites .

Structural and Functional Comparison of this compound in Bacterial Iron Acquisition

Role in Pathogens

  • Function: this compound binds iron-laden transferrin (holo-Tf) and enhances iron uptake efficiency, though non-essential for growth .
  • Structural Features : Two-lobed architecture with Tf-binding motifs; N-terminal lobe retains binding post-SDS-PAGE .

Vaccine Antigen Potential

  • Cluster Variants :
    • Cluster III this compound : Elicits cross-protective immunity in pigs against Glaesserella parasuis .
    • Cluster I this compound : Associated with antigenic diversity; TbpBY167A (Cluster III) vaccine shows partial efficacy against Cluster I strains .
  • Mutagenesis Studies: Phe-190 in Actinobacillus pleuropneumoniae this compound is critical for Tf binding. Its mutation to alanine abolishes binding but enhances immunogenicity .

Comparison of this compound in Semiclathrate Hydrates

Hydrate Stability

  • Thermal Behavior : this compound hydrates exhibit lower melting points than TBAB due to stronger cation-cage interactions compensating for longer C–P bonds .

Biologische Aktivität

Tbpb (Transferrin-binding protein B) is a significant component in the study of iron acquisition mechanisms in bacteria, particularly in pathogens like Neisseria meningitidis and Haemophilus influenzae. This protein plays a crucial role in the uptake of iron from transferrin, a primary iron transport protein in the human body. Understanding the biological activity of this compound is essential for developing new therapeutic strategies against infections caused by these bacteria.

Structure and Function

This compound is characterized as a lipid-modified protein that contributes to the efficiency of iron uptake processes. It operates alongside TbpA, another transferrin-binding protein, to facilitate iron transport into bacterial cells. The structural analysis reveals that this compound consists of two lobes, each formed by anti-parallel β-barrel structures, which are critical for its interaction with transferrin.

Key Functions:

  • Iron Acquisition : this compound enhances the binding affinity for transferrin, thereby improving iron uptake efficiency.
  • Vaccine Candidate : Due to its surface exposure and immunogenic properties, this compound is being explored as a potential vaccine target against gonococcal infections.

Biological Activity and Mechanisms

Recent studies have highlighted several biological activities associated with this compound:

  • Agonistic Properties : Research indicates that this compound can function as an allosteric agonist for certain muscarinic receptors, particularly M1 receptors. In experiments, this compound was shown to activate M1 mutants unresponsive to classical agonists, demonstrating its unique pharmacological profile .
  • Anti-Amyloidogenic Effects : In neuronal cell lines overexpressing amyloid precursor protein (APP), treatment with this compound led to a significant shift towards non-amyloidogenic processing. Specifically, there was a reported 58% increase in α-secretase cleavage products and a 61% reduction in Aβ40 levels compared to control groups .
  • Immunogenic Response : Studies involving intranasal immunization with this compound have shown that it can elicit strong serum and mucosal antibody responses. These antibodies demonstrated bactericidal activity against Neisseria gonorrhoeae, indicating its potential as an effective immunogen .

Case Studies

Several case studies have been conducted to elucidate the biological activity of this compound:

  • Case Study 1 : A study assessed the immunogenicity of recombinant forms of this compound coupled with cholera toxin B subunit (Ctb). Results indicated that these conjugates induced higher antibody titers against this compound and provided protection against gonococcal infection in animal models .
  • Case Study 2 : In a controlled experiment examining the effects of this compound on neuronal cells, it was found that treatment resulted in altered APP processing pathways, leading to reduced amyloid-beta peptide production. This suggests potential therapeutic implications for neurodegenerative diseases like Alzheimer's .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study/Experiment Objective Findings
Study on M1 ReceptorsEvaluate agonistic propertiesAllosteric activation; significant intracellular calcium increase
Neuronal Cell StudyInvestigate anti-amyloidogenic effects58% increase in α-secretase products; 61% decrease in Aβ40
Immunogenicity StudyAssess vaccine potentialInduction of serum antibodies; protective efficacy demonstrated

Q & A

Q. What ethical frameworks apply to this compound research involving receptor mutagenesis or animal models?

  • Methodology :
  • Ethical clearance : Obtain approval for studies involving recombinant receptors or animal testing .
  • Conflict of interest disclosure : Declare funding sources (e.g., industry partnerships) in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tbpb
Reactant of Route 2
Reactant of Route 2
Tbpb

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.